alpha-Muricholic acid biosynthesis pathway in mice
alpha-Muricholic acid biosynthesis pathway in mice
An In-depth Technical Guide to the α-Muricholic Acid Biosynthesis Pathway in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biosynthesis of α-muricholic acid (α-MCA), a primary bile acid unique to murine species. It details the enzymatic pathway, regulatory mechanisms, quantitative data from relevant mouse models, and key experimental protocols for its study.
Introduction to Muricholic Acids
Bile acids (BAs) are steroidal molecules synthesized from cholesterol in the liver. They are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins.[1] Beyond their role as detergents, BAs act as signaling molecules that regulate their own synthesis and influence glucose, lipid, and energy metabolism.[1][2] The composition of the bile acid pool differs significantly between species. In humans, the primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA).[3][4] Mice, however, possess a unique enzymatic pathway that further metabolizes CDCA into muricholic acids (MCAs).[4][5] These MCAs, including α-MCA and β-MCA, are characterized by an additional hydroxyl group at the 6β-position and render the murine bile acid pool significantly more hydrophilic than that of humans.[1][4][6] This fundamental difference has profound implications for metabolic regulation, particularly through the farnesoid X receptor (FXR), and is a critical consideration when using mice as models for human diseases.
The α-Muricholic Acid Biosynthesis Pathway
The synthesis of α-MCA is an extension of the classical bile acid synthesis pathway. The process begins with cholesterol and proceeds through several enzymatic steps to produce CDCA, the direct precursor to α-MCA.
2.1 Formation of the Precursor: Chenodeoxycholic Acid (CDCA)
Two primary pathways contribute to the synthesis of primary bile acids from cholesterol: the classical (or neutral) pathway and the alternative (or acidic) pathway.[4][7]
-
Classical Pathway : This is the major pathway, accounting for approximately 75% of total bile acid synthesis.[4] It is initiated in the endoplasmic reticulum by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol.[3] A series of subsequent reactions leads to the formation of CDCA and CA.[3][7]
-
Alternative Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and predominantly generates CDCA.[2][3]
2.2 The Key Enzymatic Step: 6β-Hydroxylation by Cyp2c70
In mice, the majority of CDCA produced is not an end product but serves as a substrate for a unique hydroxylation reaction.[3][5]
-
Enzyme : The key enzyme responsible for the synthesis of α-MCA is Cytochrome P450 2c70 (Cyp2c70) , a liver-specific isoform.[7][8][9]
-
Reaction : Cyp2c70 catalyzes the 6β-hydroxylation of chenodeoxycholic acid (CDCA) to form α-muricholic acid (3α, 6β, 7α-trihydroxy-5β-cholan-24-oic acid).[1][7]
-
Subsequent Conversion : α-MCA can be further epimerized to β-muricholic acid (β-MCA).[2][3] Cyp2c70 also directly synthesizes β-MCA via 6β-hydroxylation of ursodeoxycholic acid (UDCA).[6][7][8]
The identification of Cyp2c70 was a landmark discovery, explaining the long-observed species difference in bile acid composition.[7][8][10] Studies using Cyp2c-cluster null mice demonstrated a complete absence of α-MCA and β-MCA, with a corresponding accumulation of their precursors, CDCA and UDCA.[8][10][11] This confirms that Cyp2c70 is essential for muricholic acid synthesis in mice.[8][9]
Regulation of α-Muricholic Acid Synthesis
The synthesis of bile acids is tightly regulated by a negative feedback mechanism primarily mediated by the nuclear receptor FXR. Muricholic acids are unique in that they act as antagonists to this receptor, creating a distinct regulatory environment in mice.
-
FXR Activation : In humans, high concentrations of bile acids (particularly CDCA) activate FXR in the liver and ileum.[12]
-
Feedback Inhibition : Activated FXR in the ileum induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans).[4][13] FGF15 travels to the liver, where it signals through the FGFR4 receptor to suppress the transcription of Cyp7a1, the rate-limiting enzyme for bile acid synthesis, thus reducing the overall production of bile acids.[4][13]
-
Muricholic Acid Antagonism : In mice, taurine-conjugated β-MCA (T-β-MCA) and, to a lesser extent, other muricholates, act as potent FXR antagonists.[8][14] They compete with FXR agonists like CDCA and CA, thereby inhibiting FXR signaling.[13] This antagonism alleviates the FGF15-mediated repression of Cyp7a1, leading to a positive feedback mechanism that promotes bile acid synthesis.[13][15]
The gut microbiota plays a significant role in this regulatory axis. In conventionally raised mice, gut bacteria reduce the levels of T-β-MCA, which alleviates the antagonism of FXR and allows for feedback inhibition of bile acid synthesis.[14] In contrast, germ-free mice have elevated levels of T-β-MCA, leading to sustained FXR antagonism and increased bile acid production.[14]
Quantitative Data Summary
The genetic deletion of the Cyp2c gene cluster, and specifically Cyp2c70, has provided valuable quantitative insights into the role of muricholic acids in murine bile acid homeostasis.
Table 1: Bile Acid Composition in Liver of Wild-Type vs. Cyp2c-null Mice
| Bile Acid Species | Wild-Type (WT) | Cyp2c-null | Fold Change | Reference |
| α-Muricholic Acid (α-MCA) | Present | Not Detected | N/A | [8][10] |
| β-Muricholic Acid (β-MCA) | Present | Not Detected | N/A | [8][10] |
| Chenodeoxycholic Acid (CDCA) | Low Concentration | High Concentration | Increased | [8][10] |
| Ursodeoxycholic Acid (UDCA) | Low Concentration | High Concentration | Increased | [8][10] |
| Cholic Acid (CA) | No Significant Change | No Significant Change | ~1 | [8] |
Note: "Present" and "Not Detected" are used as absolute concentrations vary between studies. The key finding is the complete absence of MCAs and the accumulation of their precursors in knockout models.
Table 2: Hepatic Gene Expression in Cyp2c-/- vs. Wild-Type (WT) Mice
| Gene | Diet | Change in Cyp2c-/- vs. WT (Males) | Change in Cyp2c-/- vs. WT (Females) | Reference |
| Cyp7a1 | Chow | Decreased | Decreased | [16] |
| Cyp8b1 | Chow | Decreased | Decreased | [16] |
| Cyp27a1 | Chow | Decreased | Decreased | [16] |
| Fxr | Chow | Decreased | Decreased | [16] |
| Cyp7a1 | High-Fat Diet | Decreased | Decreased | [16] |
| Cyp8b1 | High-Fat Diet | Decreased | Decreased | [16] |
Note: The decrease in BA synthesis genes in Cyp2c-/- mice, which have a more hydrophobic "human-like" BA pool, highlights the complex regulatory feedback that differs from the MCA-driven positive feedback seen in WT mice.
Experimental Protocols
The analysis of bile acid profiles is fundamental to studying the α-MCA pathway. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1 Protocol: Bile Acid Extraction from Mouse Liver and Serum for LC-MS/MS
This protocol provides a generalized procedure for the extraction and preparation of bile acids for quantitative analysis.
Materials:
-
Mouse liver tissue or serum
-
Internal standards (e.g., deuterated d4-CDCA, d4-CA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Potassium hydroxide (B78521) (KOH)
-
Potassium phosphate (B84403) buffer (0.5 M, pH 7.4)
-
Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)
-
Nitrogen gas evaporator
-
Vortex mixer, centrifuge, sonicator
Procedure:
-
Sample Preparation (Liver):
-
Accurately weigh ~5 mg of frozen liver tissue.
-
Add 1 mL of 5% KOH in water.
-
Incubate at 80°C for 20 minutes to solubilize the tissue.[5]
-
Allow the sample to cool to room temperature.
-
-
Sample Preparation (Serum):
-
Extraction:
-
Add the internal standards to the solubilized liver homogenate.
-
Add 0.5 M potassium phosphate buffer (pH 7.4) to the sample.[5]
-
Condition an SPE C18 cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol.[17]
-
Elute the bile acids with 1 mL of methanol, followed by 2 mL of acetonitrile.[17]
-
-
Drying and Reconstitution:
-
Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas at 60°C.[17]
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 90% methanol).[17]
-
Vortex for 1 minute and sonicate for 1 minute to ensure complete dissolution.[17]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[17]
-
Transfer the supernatant to an LC-MS vial for analysis.
-
5.2 LC-MS/MS Analysis:
-
Chromatography : Separation is typically performed on a reverse-phase C18 column.[5][18] A gradient elution using water and a mixture of acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.01%), is employed to separate the different bile acid species.[18]
-
Mass Spectrometry : Detection is performed using a mass spectrometer, typically in negative ionization mode with multiple reaction monitoring (MRM) to achieve high sensitivity and specificity for each bile acid.[18] Quantification is achieved by comparing the peak area of each endogenous bile acid to the peak area of its corresponding deuterated internal standard.
References
- 1. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muricholic acid - Wikipedia [en.wikipedia.org]
- 7. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI - Cholic acid mediates negative feedback regulation of bile acid synthesis in mice [jci.org]
- 13. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Profiling bile acid composition in bile from mice of different ages and sexes [frontiersin.org]
